H-L-Ile-Amc TFA
Description
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJTDCCTDQORL-UXZWUECBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647384 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-53-2 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation of L-Isoleucine
L-Isoleucine’s carboxyl group is activated to facilitate nucleophilic attack by the amine group of 7-amino-4-methylcoumarin. Common activation methods include:
- Mixed Carbonate Intermediate : Reaction with ethyl chloroformate in the presence of N-methylmorpholine yields a reactive mixed carbonate.
- Active Ester Formation : Use of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) generates an NHS ester intermediate.
Typical Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous dimethylformamide (DMF) |
| Temperature | 0–4°C (ice bath) |
| Reaction Time | 2–4 hours |
| Molar Ratio (L-Ile:DCC) | 1:1.2 |
Coupling with 7-Amino-4-Methylcoumarin
The activated L-isoleucine reacts with 7-amino-4-methylcoumarin under mild basic conditions to form the amide bond. Triethylamine (TEA) is often added to neutralize byproducts (e.g., HCl from DCC-mediated reactions).
Optimized Coupling Parameters :
| Parameter | Specification |
|---|---|
| Solvent | DMF or dichloromethane (DCM) |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 12–18 hours |
| Molar Ratio (L-Ile:AMC) | 1:1.1 |
Trifluoroacetate Salt Formation
Post-coupling, the crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a trifluoroacetic acid (TFA)-containing mobile phase. The TFA counterion enhances solubility and stabilizes the compound during storage.
Purification Protocol :
| Parameter | Specification |
|---|---|
| Column | C18 stationary phase |
| Mobile Phase | Acetonitrile/water (0.1% TFA) |
| Gradient | 10–70% acetonitrile over 30 minutes |
| Yield | 65–75% |
Industrial-Scale Production Adaptations
Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity standards (>98%). Key modifications include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times and improves consistency. For example, microfluidic channels enable rapid mixing and precise temperature control during activation and coupling.
Advantages :
- 30% reduction in solvent usage.
- 20% higher yield compared to batch processes.
Green Chemistry Innovations
- Solvent Recycling : DMF is recovered via distillation and reused in subsequent batches.
- Biocatalytic Coupling : Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation, eliminating toxic coupling agents.
Biocatalytic Reaction Data :
| Parameter | Specification |
|---|---|
| Enzyme Loading | 5% w/w |
| Temperature | 37°C |
| Conversion Efficiency | 85–90% |
Analytical Characterization
Rigorous quality control ensures compliance with biochemical application standards.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, D₂O) : δ 0.89 (t, 3H, CH₂CH₃), 1.25–1.35 (m, 1H, CH(CH₂CH₃)), 1.45–1.55 (m, 1H, CH₂CH(CH₃)), 3.10 (dd, 1H, J = 5.2 Hz, CHNH₂), 6.25 (s, 1H, coumarin-H), 7.35 (d, 1H, J = 8.8 Hz, coumarin-H).
- ¹³C NMR : δ 11.5 (CH₂CH₃), 16.8 (CH(CH₂CH₃)), 25.3 (CH₂CH(CH₃)), 55.1 (Cα), 161.2 (C=O amide), 170.5 (C=O coumarin).
Mass Spectrometry (MS) :
- ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₆H₂₀N₂O₃: 288.15; found: 288.14.
Purity Assessment
- HPLC : Purity ≥98% (λ = 254 nm, retention time = 12.3 minutes).
- TLC : Rf = 0.45 (silica gel, ethyl acetate:methanol:water = 7:2:1).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| DCC/NHS Coupling | 70–75 | 98–99 | Moderate | High (toxic reagents) |
| Biocatalytic Coupling | 85–90 | 97–98 | High | Low |
| Continuous Flow | 80–85 | 98–99 | High | Moderate |
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Dicyclohexylurea (DCU) precipitates during DCC-mediated activation, complicating purification.
- Solution : Filter DCU before coupling or switch to water-soluble carbodiimides (e.g., EDCI).
Trifluoroacetate Interference
- Issue : Residual TFA may inhibit enzymatic assays.
- Solution : Dialyze against ammonium acetate buffer (pH 6.5) or use centrifugal filtration.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-isoleucine and 7-amido-4-methylcoumarin.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: L-Isoleucine and 7-amido-4-methylcoumarin.
Oxidation: Oxidized derivatives of the compound.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Key Applications
-
Protease Activity Assays
- L-Ile-AMC is primarily used as a substrate for measuring protease activity. Upon cleavage by proteases, the fluorescent 4-methylcoumarin is released, allowing for quantification through fluorescence intensity measurements. This property is crucial for studying enzyme kinetics and inhibition.
-
Enzyme Specificity Studies
- The compound can be modified with different amino acid sequences to analyze the specificity of various proteases. By examining how different enzymes interact with L-Ile-AMC, researchers can gain insights into enzyme functions and design specific inhibitors for therapeutic applications.
- Cell-Based Assays
-
Protein Localization and Interaction Studies
- By conjugating L-Ile-AMC to antibodies or other targeting molecules, researchers can visualize and quantify specific proteins within cells or tissues. This application is particularly useful for protein localization studies and monitoring protein expression levels.
-
Biochemical Pathway Analysis
- The compound aids in elucidating metabolic pathways by providing a means to monitor enzyme activities involved in these processes. Its fluorescent nature allows for real-time tracking of interactions within complex biological systems.
Mechanism of Action
The mechanism of action of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves its use as a substrate for specific enzymes. When the compound is hydrolyzed by an enzyme, it releases a fluorescent product, 7-amido-4-methylcoumarin, which can be detected and quantified. This allows researchers to study enzyme activity and kinetics in various biological systems .
Comparison with Similar Compounds
Research Findings and Limitations
Fluorescence Variability
Commercial Availability
- Suppliers: L-Isoleucine is supplied by Santa Cruz Biotechnology, Thermo Scientific, and Aladdin . Analogues like L-Alanine and L-Phenylalanine are available from Carl Roth, CymitQuimica, and Sisco Research .
- Cost : L-Phenylalanine (€329/500 mg) is costlier than L-Alanine (€189/250 mg), reflecting synthetic complexity .
Biological Activity
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt (L-Ile-AMC) is a synthetic compound extensively used in biochemical research, particularly in the study of proteases and peptidases. This article delves into its biological activity, applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt has the molecular formula and a molecular weight of approximately 402.36 g/mol. The trifluoroacetate moiety enhances its solubility and stability in various solvents, making it suitable for laboratory applications. The compound appears as a white powder and is soluble in organic solvents, which facilitates its use in aqueous environments for enzyme assays.
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt acts as a fluorogenic substrate for various enzymes, particularly aminopeptidases and proteases. Upon enzymatic hydrolysis, the 7-amido group is cleaved, releasing a fluorescent 4-methylcoumarin derivative. This reaction allows researchers to monitor enzymatic activity quantitatively through fluorescence measurements, which correlate with enzyme kinetics.
Applications in Research
The compound is primarily employed in:
- Protease Activity Assays : It serves as a substrate for proteases, enabling real-time monitoring of enzyme kinetics.
- Cell-Based Assays : Researchers can introduce L-Ile-AMC into living cells to measure endogenous protease activity through fluorescence detection.
- Enzyme Specificity Studies : Interaction studies help elucidate enzyme specificity and catalytic mechanisms within biological systems.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt. Below is a comparative table highlighting these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Alanine-7-amido-4-methylcoumarin trifluoroacetate | Smaller size; used for different enzyme assays | |
| L-Methionine-7-amido-4-methylcoumarin trifluoroacetate | Contains sulfur; distinct substrate specificity | |
| L-Valine-7-amido-4-methylcoumarin trifluoroacetate | Valine substitution affects binding properties |
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt stands out due to its specific amino acid composition, enhancing its utility in studying enzymes that interact with branched-chain amino acids.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt in various applications:
- Protease Activity Measurement : A study utilized this compound to assess protease activity in response to different cellular stimuli. The fluorescence intensity provided quantitative data on enzymatic activity variations under varying conditions.
- Enzyme Specificity : Research focusing on the interaction between L-Ile-AMC and different proteases revealed significant differences in substrate affinity, aiding in understanding enzyme specificity and catalytic mechanisms.
- Real-Time Monitoring : The compound's fluorescent nature allows for real-time monitoring of enzyme interactions, which enhances experimental accuracy and provides insights into metabolic pathways.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt for experimental design?
- Answer : The compound has a molecular weight of 360.29 g/mol (CHFNO) and exhibits fluorogenic properties with excitation/emission wavelengths at λex 325 nm and λem 389 nm in ethanol . It is soluble in water (50 mg/mL, clear solution) and should be stored at −20°C or 2–8°C to maintain stability . Purity is typically ≥98% by TLC or HPLC, requiring validation before use .
Q. How should stock solutions of this compound be prepared to ensure stability in enzymatic assays?
- Methodology :
- Dissolve in ultrapure water or assay buffer (e.g., PBS, pH 7.4) at 50 mg/mL, filter-sterilize (0.22 µm), and aliquot to avoid repeated freeze-thaw cycles .
- Store aliquots at −20°C for long-term use or 4°C for short-term (<1 week). Pre-warm to room temperature before assays to prevent precipitation .
Q. Which enzymatic assays commonly use this compound as a fluorogenic substrate?
- Answer : It is primarily used in aminopeptidase activity assays, where enzymatic cleavage releases fluorescent 7-amino-4-methylcoumarin (AMC). Applications include:
- Kinetic studies of leucine/isoleucine-specific proteases .
- High-throughput screening for enzyme inhibitors in drug discovery .
Advanced Research Questions
Q. How can researchers address interference from the trifluoroacetate (TFA) counterion in enzyme kinetics?
- Methodology :
- Dialysis or buffer exchange : Use centrifugal filters (3 kDa cutoff) to replace TFA with a compatible buffer (e.g., ammonium acetate) .
- Control experiments : Compare activity with/without TFA to quantify inhibition effects. Adjust enzyme concentration or incubation time to mitigate interference .
Q. What strategies optimize detection sensitivity in complex biological matrices (e.g., cell lysates)?
- Methodology :
- Quenching interferents : Add 1 mM EDTA to chelate metal ions or 0.1% BSA to reduce nonspecific binding .
- Chromatographic separation : Use reverse-phase HPLC with fluorescence detection to isolate AMC from background noise .
- Signal amplification : Couple with secondary enzymatic systems (e.g., phosphatase) for cascading fluorescence .
Q. How does substrate stability vary under different pH conditions, and how should this be controlled in longitudinal assays?
- Answer :
- Stability profile : The compound is stable at pH 6–8 (≥90% integrity over 24 hours at 25°C) but degrades rapidly in acidic (pH <4) or alkaline (pH >9) conditions .
- Control measures :
- Pre-test stability in assay buffer using LC-MS or fluorometry.
- Use fresh aliquots for assays exceeding 6 hours or include stability controls at each timepoint .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported substrate cleavage rates between studies?
- Methodology :
- Standardize enzyme sources : Use recombinant enzymes with validated activity (e.g., Sigma-Aldrich aminopeptidase) to minimize batch variability .
- Control for purity : Confirm substrate purity via HPLC and compare lot-specific certificates of analysis .
- Replicate conditions : Match buffer composition (e.g., ionic strength, cofactors) and temperature precisely .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
